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Compound of Interest

Compound Name: (R)-Ttbk1-IN-1

Cat. No.: B12405055 Get Quote

(R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1), demonstrates

a high degree of selectivity against a broad panel of kinases, positioning it as a valuable tool for

studying TTBK1-mediated signaling pathways and as a potential therapeutic candidate for

neurodegenerative diseases such as Alzheimer's disease. This guide provides a

comprehensive comparison of the cross-reactivity profile of (R)-Ttbk1-IN-1, also known as

BIIB-TTBKi and compound 31 in scientific literature, with supporting experimental data and

methodologies.

Executive Summary
(R)-Ttbk1-IN-1 is a brain-penetrant inhibitor of TTBK1 with a reported IC50 of 2.7 nM.[1] Due to

the high homology within the kinase family, assessing the selectivity of kinase inhibitors is

crucial. Kinome-wide profiling of (R)-Ttbk1-IN-1 has revealed a very clean off-target profile,

with significant inhibition observed for only a few other kinases at high concentrations. This

high selectivity minimizes the potential for confounding effects from off-target inhibition in

research settings and reduces the risk of side effects in clinical applications.

Kinase Selectivity Profile of (R)-Ttbk1-IN-1
The cross-reactivity of (R)-Ttbk1-IN-1 has been assessed using in vivo chemical proteomics-

based kinome profiling. The following table summarizes the kinases that showed significant

inhibition (greater than 50%) upon treatment with a high concentration of the inhibitor.
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Kinase Percent Inhibition (%) at 75 mg/kg in vivo

TTBK1 >90%

TTBK2 >90%

MARK1 >50%

MARK2 >50%

MARK3 >50%

Data sourced from Dillon et al., 2020.[2][3]

As the data indicates, besides its intended targets TTBK1 and its close homolog TTBK2, (R)-
Ttbk1-IN-1 only shows significant inhibition of the MARK kinase family at a high in vivo

concentration. This demonstrates the compound's exquisite selectivity across the kinome.

TTBK1 Signaling Pathway in Tau Phosphorylation
TTBK1 is a key kinase implicated in the pathological hyperphosphorylation of the microtubule-

associated protein tau, a hallmark of Alzheimer's disease. TTBK1 directly phosphorylates tau at

several serine and threonine residues, most notably at Ser422.[2][3] This phosphorylation

event is considered an early step in the formation of neurofibrillary tangles. Inhibition of TTBK1

by (R)-Ttbk1-IN-1 is therefore a promising therapeutic strategy to reduce tau pathology.
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Caption: TTBK1-mediated Tau Phosphorylation Pathway and its Inhibition.

Experimental Methodologies
The kinase selectivity data presented was generated using a robust in vivo chemical

proteomics approach.

In Vivo Kinome Profiling (as described in Dillon et al.,
2020)
Objective: To determine the target engagement and selectivity of (R)-Ttbk1-IN-1 (BIIB-TTBKi)

across the kinome in a physiological setting.
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Method:

Animal Dosing: Mice were treated with (R)-Ttbk1-IN-1 at a concentration of 75 mg/kg.

Tissue Lysis: Following a defined period, brain tissue was harvested and homogenized to

create a lysate containing the native kinases.

Competitive Probe Labeling: The brain lysate was incubated with a broad-spectrum,

irreversible biotinylated acyl-phosphate probe that covalently labels the ATP-binding site of

active kinases. In the presence of (R)-Ttbk1-IN-1, the inhibitor competes with the probe for

binding to TTBK1 and other sensitive kinases.

Enrichment of Labeled Peptides: The biotin-labeled proteins were captured using

streptavidin affinity purification.

Proteolytic Digestion: The captured proteins were digested into peptides.

LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase peptides.

Data Analysis: The abundance of the probe-labeled peptide for each identified kinase in the

inhibitor-treated sample was compared to a vehicle-treated control. A reduction in the peptide

signal indicates target engagement by the inhibitor. The percentage of inhibition was

calculated based on this reduction.

This method allows for the assessment of inhibitor binding to endogenous kinases in their

native conformational and functional state, providing a highly relevant selectivity profile.

Experimental Workflow
The following diagram illustrates the workflow for the in vivo kinome profiling experiment.
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Caption: Workflow for In Vivo Kinome Selectivity Profiling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12405055?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The available data strongly supports that (R)-Ttbk1-IN-1 is a highly selective inhibitor of TTBK1

and TTBK2. Its limited off-target activity, even at high concentrations, makes it an exceptional

chemical probe for elucidating the biological functions of TTBK1 and a promising lead

compound for the development of therapeutics for tauopathies. The detailed experimental

protocols provided herein offer a basis for the replication and validation of these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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